2',4',5',7'-tetrabromo-3',6'-dihydroxy-5-thiocyanato-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one
Description
2',4',5',7'-Tetrabromo-3',6'-dihydroxy-5-thiocyanato-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one is a halogenated xanthene derivative, structurally related to fluorescein and eosin. It features four bromine atoms at positions 2',4',5',7', a thiocyanate (-SCN) group at position 5, and hydroxyl groups at 3' and 6'. This compound is notable for its extended conjugation system, which arises from the spirocyclic isobenzofuran-xanthene framework. The thiocyanate group enhances its reactivity, enabling covalent conjugation with biomolecules, while bromination increases photostability and alters spectral properties compared to non-halogenated analogs .
Properties
Molecular Formula |
C21H7Br4NO5S |
|---|---|
Molecular Weight |
705.0 g/mol |
IUPAC Name |
(2',4',5',7'-tetrabromo-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl) thiocyanate |
InChI |
InChI=1S/C21H7Br4NO5S/c22-12-4-10-18(14(24)16(12)27)30-19-11(5-13(23)17(28)15(19)25)21(10)9-2-1-7(32-6-26)3-8(9)20(29)31-21/h1-5,27-28H |
InChI Key |
BFQVDORVCJHSQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1SC#N)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)O)Br)Br)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’,5’,7’-tetrabromo-3’,6’-dihydroxy-5-thiocyanato-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one typically involves multi-step organic reactions. The starting materials often include brominated phenols and isobenzofuran derivatives. The reaction conditions usually require the presence of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the spiro structure and the incorporation of the thiocyanate group.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
2’,4’,5’,7’-tetrabromo-3’,6’-dihydroxy-5-thiocyanato-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form less substituted derivatives.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions may produce various thiocyanate-substituted compounds.
Scientific Research Applications
2',4',5',7'-tetrabromo-3',6'-dihydroxy-5-thiocyanato-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one is a complex organic compound featuring multiple bromine substitutions, hydroxyl groups, and a thiocyanate moiety, characterized by a spirocyclic framework. Research into the specific biological activities of this compound is ongoing, with preliminary data suggesting promising results in anticancer assays. Compounds with similar structural motifs often exhibit significant biological activities.
Potential Applications
2',4',5',7'-tetrabromo-3',6'-dihydroxy-5-thiocyanato-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one has potential applications in:
- Biological Activities Compounds with similar structural motifs to 2',4',5',7'-tetrabromo-3',6'-dihydroxy-5-thiocyanato-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one exhibit significant biological activities.
- Interaction Studies Research indicates that 2',4',5',7'-tetrabromo-3',6'-dihydroxy-5-thiocyanato-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one may interact with cellular receptors or enzymes involved in cancer progression. Further studies are needed to fully elucidate these interactions.
Structural and Biological Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-bromophenol | Brominated phenolic compound | Antimicrobial |
| 7-bromocoumarin | Brominated coumarin derivative | Anticancer |
| 5-thiocyanatoindole | Indole derivative with thiocyanate | Antimicrobial |
Mechanism of Action
The mechanism of action of 2’,4’,5’,7’-tetrabromo-3’,6’-dihydroxy-5-thiocyanato-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and thiocyanate group play crucial roles in its reactivity and biological activity. For instance, the thiocyanate group can interact with cellular thiols, leading to the disruption of redox balance and induction of oxidative stress. Additionally, the compound may inhibit specific enzymes or signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Table 1: Structural Features of Xanthene Derivatives
*Calculated based on atomic masses.
Key Structural Differences :
- Halogenation : The target compound is brominated, whereas Rose Bengal incorporates both chlorine and iodine. Iodine increases molecular weight and polarizability, enhancing light absorption in the visible spectrum .
- Functional Groups : The thiocyanate (-SCN) group distinguishes the target compound from FITC (isothiocyanate, -NCS) and other hydroxylated derivatives. Thiocyanate is less reactive than isothiocyanate but still enables bioconjugation .
Physicochemical Properties
Table 2: Spectral and Stability Properties
Key Observations :
- Bromination red-shifts absorption/emission compared to fluorescein.
- Thiocyanate’s electron-withdrawing nature reduces quantum yield versus FITC .
Research Findings and Challenges
- Reactivity : The thiocyanate group in the target compound offers a balance between stability and reactivity, though it is less efficient in bioconjugation than FITC’s isothiocyanate .
- Synthetic Challenges : Bromination regioselectivity must be carefully controlled to avoid byproducts. highlights the importance of solvent and temperature control in halogenation.
- Toxicity: Brominated xanthenes may exhibit higher cytotoxicity compared to non-halogenated analogs, limiting in vivo applications .
Biological Activity
2',4',5',7'-tetrabromo-3',6'-dihydroxy-5-thiocyanato-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one is a complex organic compound notable for its unique structural features which include multiple bromine atoms, hydroxyl groups, and a thiocyanate group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry.
Molecular Formula: C21H7Br4NO5S
Molecular Weight: 705.0 g/mol
IUPAC Name: (2',4',5',7'-tetrabromo-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl) thiocyanate
The presence of the thiocyanate group is particularly significant as it contributes to the compound's reactivity and biological activity by interacting with cellular thiols, potentially disrupting redox balance and inducing oxidative stress.
The biological activity of this compound can be attributed to several mechanisms:
- Oxidative Stress Induction: The thiocyanate group can lead to increased oxidative stress within cells by reacting with thiol groups.
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular signaling pathways, which could affect various physiological processes.
- Antioxidant Activity: Preliminary studies indicate that compounds with similar structures exhibit antioxidant properties, which may also extend to this compound .
Antioxidant Activity
Research has shown that related compounds exhibit significant antioxidant activities. For instance, compounds derived from similar structures have demonstrated effective DPPH· scavenging capabilities with IC50 values ranging from 14.7 to 29.3 µM .
| Compound | DPPH· IC50 (µM) | ABTS· IC50 (µM) |
|---|---|---|
| Ascorbic Acid | 20.1 | - |
| Compound 1 | 26.5 | 29.2 |
| Compound 2 | 29.3 | 23.7 |
| Compound 3 | 16.5 | 23.3 |
| Compound 4 | 57.6 | 46.4 |
These findings suggest that the presence of hydroxyl groups enhances the antioxidant capacity of compounds in this class.
Case Study: Antioxidant Properties
A study conducted on various tropolone derivatives revealed that those with multiple hydroxyl groups exhibited enhanced antioxidant activity. The structure–activity relationship indicated that increasing phenolic hydroxyl groups correlates with improved scavenging activity against DPPH· radicals .
Case Study: Enzyme Inhibition
In another investigation focusing on isobenzofuran derivatives, compounds were tested for their ability to inhibit tyrosinase, an enzyme linked to melanin production in various organisms. The results indicated that certain structural modifications led to increased inhibition rates, suggesting potential applications in skin whitening and antifungal formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
